



Application Notes: In Vitro Assay Protocol for Hpk1-IN-29

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Compound of Interest		
Compound Name:	Hpk1-IN-29	
Cat. No.:	B15143788	Get Quote

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Upon T-cell activation, HPK1 attenuates the immune response by phosphorylating key downstream signaling molecules, such as the adaptor protein SLP-76, leading to reduced T-cell proliferation and cytokine production.[4][5][6] This role as an intracellular immune checkpoint makes HPK1 an attractive therapeutic target in immuno-oncology.[3][7] Inhibiting HPK1 is a promising strategy to enhance anti-tumor immunity by unleashing T-cell activity against cancer cells.[1][3]

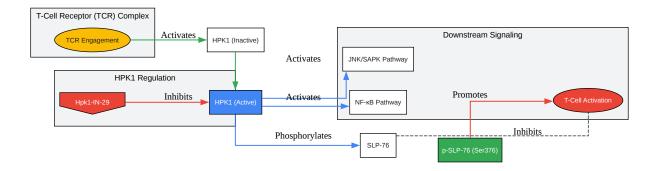
Hpk1-IN-29 is a chemical compound designed for the targeted inhibition of HPK1. To characterize its potency and selectivity, a robust and reliable in vitro assay is essential. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like **Hpk1-IN-29** against HPK1, primarily based on the widely used ADP-Glo™ Kinase Assay format. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]

HPK1 Signaling Pathway Overview

HPK1 is a key regulator in T-cell signaling. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, notably SLP-76 at serine 376.[2][9] This phosphorylation creates a binding site for the 14-3-3 protein, leading to the destabilization of



the TCR signaling complex and thereby attenuating T-cell activation.[5] HPK1 also influences other signaling cascades, including the JNK and NF- κ B pathways.[4][10][11] Inhibition of HPK1 is expected to block these negative regulatory signals, thus enhancing T-cell mediated immune responses.



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Caption: HPK1 signaling pathway in T-cells.

Experimental Protocol: Hpk1-IN-29 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol details the steps to measure the inhibitory effect of **Hpk1-IN-29** on HPK1 kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[8] The luminescence signal is directly proportional to kinase activity.[8]

Objective: To determine the IC50 value of **Hpk1-IN-29** against purified HPK1 enzyme.

Materials:

Purified HPK1 enzyme (e.g., amino acids 1-346)[5]

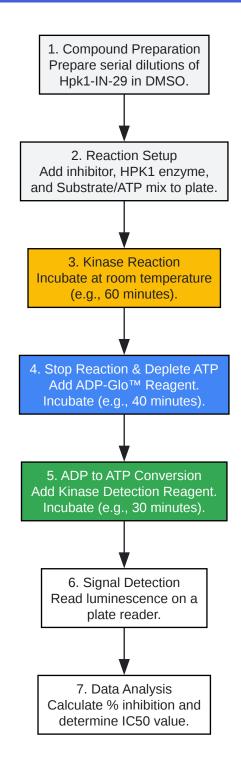


- HPK1 substrate (e.g., Myelin Basic Protein, MBP)[5][6]
- **Hpk1-IN-29** (or other test inhibitors)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or equivalent, containing:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- 384-well low-volume white plates
- Multichannel pipettors
- Plate reader capable of measuring luminescence

Experimental Workflow

The assay is performed in a multi-well plate format and involves initiating the kinase reaction, stopping the reaction and detecting the generated ADP through a two-step process that converts it into a luminescent signal.





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